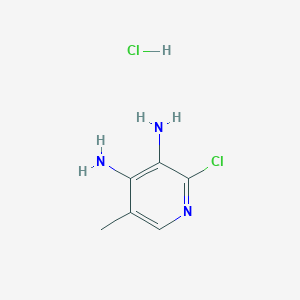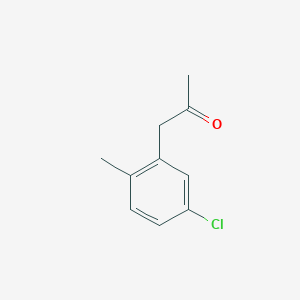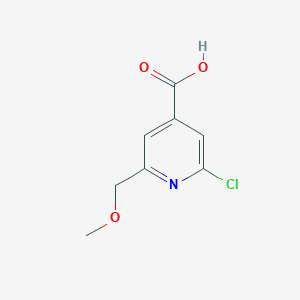
2-Chloro-6-methoxymethyl-isonicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is a chemical compound with a molecular formula of C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid typically involves the chlorination of 6-(methoxymethyl)-4-pyridinecarboxylic acid. This can be achieved using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent decomposition of the product.
Industrial Production Methods
On an industrial scale, the production of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of 2-azido-6-(methoxymethyl)-4-pyridinecarboxylic acid or 2-thiocyanato-6-(methoxymethyl)-4-pyridinecarboxylic acid.
Oxidation: Formation of 2-chloro-6-(formylmethyl)-4-pyridinecarboxylic acid or 2-chloro-6-(carboxymethyl)-4-pyridinecarboxylic acid.
Reduction: Formation of 2-chloro-6-(methoxymethyl)-4-pyridinecarbinol or 2-chloro-6-(methoxymethyl)-4-pyridinecarboxaldehyde.
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methoxymethyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methoxypyridine: Similar structure but lacks the carboxylic acid group.
2-Chloro-4-pyridinecarboxylic acid: Similar structure but lacks the methoxymethyl group.
6-Methoxymethyl-4-pyridinecarboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-6-(methoxymethyl)-4-pyridinecarboxylic acid is unique due to the presence of both the chlorine atom and the methoxymethyl group, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H8ClNO3 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
2-chloro-6-(methoxymethyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8ClNO3/c1-13-4-6-2-5(8(11)12)3-7(9)10-6/h2-3H,4H2,1H3,(H,11,12) |
InChI-Schlüssel |
JLVVNSOBRLSXDR-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=NC(=CC(=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




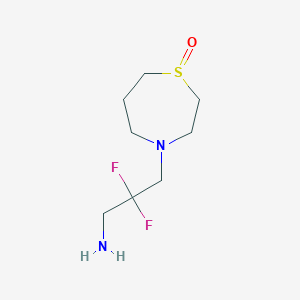
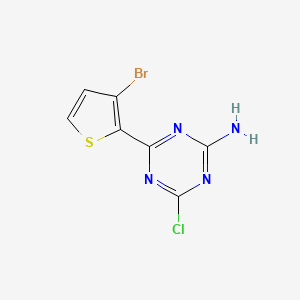

![[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol](/img/structure/B13156580.png)
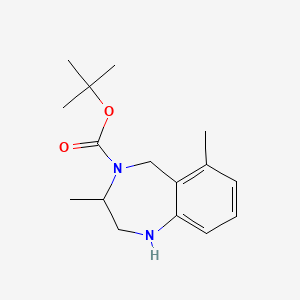
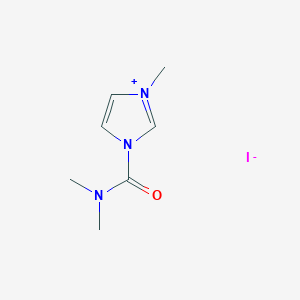
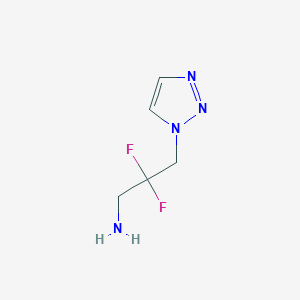

![Methyl 1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13156598.png)

